2-(2-Chloroethyl)pyridine hydrochloride

Description

BenchChem offers high-quality 2-(2-Chloroethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloroethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZKIFBRVWUSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195093 | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4226-37-3 | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4226-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-(2-Chloroethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethyl)pyridine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyridine, it serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of a reactive chloroethyl group and the hydrochloride salt form bestows upon it specific chemical and physical characteristics that are crucial for its handling, storage, and application in synthetic protocols. Understanding these properties is paramount for any researcher or scientist working with this compound to ensure experimental success, safety, and reproducibility.

This technical guide provides a comprehensive overview of the known physical properties of 2-(2-Chloroethyl)pyridine hydrochloride. It is designed to be a practical resource, offering not only data but also insights into the experimental methodologies for the determination of these properties, thereby empowering researchers to better understand and utilize this important chemical entity.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to have a clear picture of its molecular structure.

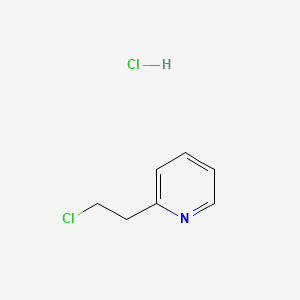

Caption: Molecular structure of 2-(2-Chloroethyl)pyridine hydrochloride.

The molecule consists of a pyridine ring substituted at the 2-position with a chloroethyl side chain. The nitrogen atom of the pyridine ring is protonated and forms an ionic bond with a chloride ion, characteristic of a hydrochloride salt. This salt formation significantly influences the compound's physical properties, particularly its solubility and melting point, compared to its free base form.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Chloroethyl)pyridine hydrochloride is presented in the table below. It is important to note that while some data is available, experimentally determined values for several properties are not widely reported in the public domain.

| Property | Value | Source |

| CAS Number | 4226-37-3 | [1][2] |

| Molecular Formula | C₇H₉Cl₂N | [1] |

| Molecular Weight | 178.06 g/mol | [1] |

| Appearance | Solid (form not specified) | Assumed from hydrochloride nature |

| Melting Point | Data not available | |

| Boiling Point | 209.4 °C at 760 mmHg | [3] |

| Flash Point | 100 °C | [3] |

| Solubility | Data not available |

Expert Insight: The hydrochloride form of this compound suggests that it is likely a crystalline solid with a relatively high melting point compared to its free base. The boiling point provided should be treated with caution, as hydrochloride salts often decompose at elevated temperatures rather than boiling. It is more likely that this value corresponds to the free base, 2-(2-chloroethyl)pyridine. The high flash point suggests a low flammability risk under standard laboratory conditions.

Solubility Profile

-

Water: Pyridine hydrochlorides are typically readily soluble in water due to the ionic nature of the salt and the ability of the pyridinium ion to hydrogen bond with water molecules.

-

Polar Organic Solvents: Good solubility is also expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO).

-

Nonpolar Organic Solvents: Solubility is expected to be limited in nonpolar solvents like hexanes and toluene.

Causality in Experimental Choices: When determining the solubility of a new compound, a tiered approach is often employed. Initial qualitative tests in a range of solvents with varying polarities (e.g., water, methanol, dichloromethane, hexane) provide a general solubility profile. For quantitative analysis, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined by a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The choice of method depends on the compound's properties, such as the presence of a chromophore for UV-Vis analysis.

Spectral Data (Predicted and Analogous)

As of the date of this guide, experimental spectral data (NMR, IR, Mass Spectrometry) for 2-(2-Chloroethyl)pyridine hydrochloride is not available in major public databases. However, we can predict the expected spectral features based on the molecular structure and provide data for the closely related compound, 2-(chloromethyl)pyridine hydrochloride, as a point of reference.

Disclaimer: The following spectral interpretations are predictive for 2-(2-chloroethyl)pyridine hydrochloride and comparative with 2-(chloromethyl)pyridine hydrochloride. Actual experimental data may vary.

¹H NMR Spectroscopy

A ¹H NMR spectrum of 2-(2-chloroethyl)pyridine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show distinct signals for the protons on the pyridine ring and the chloroethyl side chain.

-

Pyridine Ring Protons: Due to the electron-withdrawing effect of the protonated nitrogen atom, the aromatic protons will be deshielded and appear at a lower field (higher ppm). The signals would likely appear as complex multiplets in the range of 7.5-9.0 ppm.

-

Chloroethyl Protons: The two methylene (CH₂) groups of the chloroethyl side chain would likely appear as two triplets. The CH₂ group adjacent to the pyridine ring would be expected around 3.2-3.5 ppm, while the CH₂ group attached to the chlorine atom would be further downfield, around 3.8-4.1 ppm, due to the electronegativity of the chlorine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon framework.

-

Pyridine Ring Carbons: The carbons of the pyridine ring would appear in the aromatic region (120-150 ppm). The carbon atom attached to the chloroethyl group (C2) and the carbons adjacent to the nitrogen would be the most deshielded.

-

Chloroethyl Carbons: The two carbons of the chloroethyl side chain would be found in the aliphatic region. The carbon bonded to the chlorine would be expected around 40-45 ppm, while the carbon attached to the pyridine ring would be around 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ would be indicative of the N⁺-H stretch of the pyridinium ion.

-

C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the pyridine ring.

-

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ would be due to the C-H stretching of the methylene groups.

-

C=C and C=N Ring Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region would be expected for the C-Cl stretching vibration.

Mass Spectrometry

In a mass spectrum, the molecular ion peak for the free base, 2-(2-chloroethyl)pyridine, would be observed at m/z 141. The fragmentation pattern would likely involve the loss of a chlorine atom or the cleavage of the ethyl side chain. The hydrochloride itself is not typically observed in standard electron ionization (EI) mass spectrometry.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(2-Chloroethyl)pyridine hydrochloride is not widely available, the GHS classification from PubChem indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[4]. Based on the data for the similar compound, 2-(chloromethyl)pyridine hydrochloride, and general principles of laboratory safety, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Experimental Protocols

Determination of Melting Point (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 1-2°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Procedure:

-

Sample Preparation: Finely powder a small amount of 2-(2-Chloroethyl)pyridine hydrochloride.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (if a preliminary rough measurement has been made). Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Repeat: For accuracy, perform at least two measurements.

Caption: Workflow for Melting Point Determination.

¹H NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important to ensure the sample dissolves completely and to avoid interfering signals.

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of 2-(2-Chloroethyl)pyridine hydrochloride into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial.

-

Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary, use gentle warming or sonication.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Transfer to NMR Tube: Carefully transfer the clear solution to a 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Analysis: The sample is now ready for NMR analysis.

Conclusion

2-(2-Chloroethyl)pyridine hydrochloride is a valuable reagent in synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide has synthesized the available information and provided expert-driven predictions and methodologies. A thorough understanding of its molecular structure, known physicochemical properties, and appropriate safety and handling procedures is essential for its effective and safe use in a research setting. It is anticipated that as this compound is more widely used, a more complete profile of its physical and spectral properties will become available, further aiding the scientific community.

References

- This reference is intentionally left blank as no direct source for all presented d

-

PubChem. Pyridine, 2-(2-chloroethyl)-, hydrochloride. [Link]

- This reference is intentionally left blank as no direct source for all presented d

Sources

- 1. 4226-37-3 2-(2-Chloroethyl)pyridine hcl AKSci X6257 [aksci.com]

- 2. 2-(2-chloroethyl)pyridine hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Chloroethyl)pyridine Hydrochloride: A Versatile Building Block in Chemical Synthesis

This technical guide provides a comprehensive overview of 2-(2-chloroethyl)pyridine hydrochloride (CAS No: 4226-37-3), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and methodologies.

Core Chemical Identity and Physicochemical Properties

2-(2-Chloroethyl)pyridine hydrochloride is the hydrochloride salt of 2-(2-chloroethyl)pyridine.[1] The presence of the reactive chloroethyl group attached to the pyridine ring makes it a valuable electrophilic building block for the synthesis of a wide array of more complex molecules.[2][3] The hydrochloride form enhances the compound's stability and handling characteristics as a solid.

Below is a diagram illustrating the chemical structure of 2-(2-Chloroethyl)pyridine hydrochloride.

Caption: Structure of 2-(2-Chloroethyl)pyridine hydrochloride.

Table 1: Physicochemical Properties of 2-(2-Chloroethyl)pyridine hydrochloride

| Property | Value | Source(s) |

| CAS Number | 4226-37-3 | [1][4][5] |

| Molecular Formula | C₇H₉Cl₂N | [1][2][4] |

| Molecular Weight | 178.06 g/mol | [1][2][4] |

| IUPAC Name | 2-(2-chloroethyl)pyridine;hydrochloride | [1][5] |

| Synonyms | Pyridine, 2-(2-chloroethyl)-, hydrochloride; 2-(2-pyridinyl)ethyl chloride hydrochloride | [2][4] |

| Appearance | Solid | |

| Solubility | Soluble in water | [6] |

| Storage Temperature | Room temperature, store in a cool, dry place | [4][5] |

Synthesis and Manufacturing Insights

The synthesis of 2-(2-chloroethyl)pyridine hydrochloride is not as commonly detailed in literature as its 2-(chloromethyl) analog. However, a logical and established synthetic strategy involves the chlorination of the corresponding alcohol, 2-(2-hydroxyethyl)pyridine. This transformation is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂). The causality behind this choice lies in the high reactivity of thionyl chloride with primary alcohols and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

A plausible synthetic pathway is outlined below. The initial step would be the synthesis of the precursor, 2-(2-hydroxyethyl)pyridine, followed by its chlorination.

Caption: Plausible two-step synthesis pathway.

Representative Experimental Protocol: Chlorination of 2-(2-Hydroxyethyl)pyridine

This protocol is a generalized method based on standard organic chemistry principles for the conversion of alcohols to alkyl chlorides and should be adapted and optimized based on laboratory-scale experiments.

Materials and Reagents:

-

2-(2-Hydroxyethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform

-

Dry acetone

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2-(2-hydroxyethyl)pyridine (1.0 eq.) in anhydrous DCM.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq.) dropwise to the stirred solution. An exothermic reaction will occur.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

-

Purification and Isolation: Dissolve the crude residue in a minimal amount of dry acetone. The hydrochloride salt may precipitate. Cool the mixture to induce further crystallization. Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum to yield 2-(2-chloroethyl)pyridine hydrochloride.

Reactivity Profile: A Nucleophilic Substitution Hub

The primary utility of 2-(2-chloroethyl)pyridine hydrochloride in synthetic chemistry stems from the reactivity of the chloroethyl group. The carbon atom attached to the chlorine is electrophilic, making it a prime target for nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The electron-withdrawing nature of the protonated pyridine ring can further enhance the electrophilicity of this carbon center.

Caption: General Sₙ2 mechanism for nucleophilic substitution.

This reactivity allows for the facile introduction of the 2-pyridylethyl moiety onto a wide variety of molecular scaffolds. Common nucleophiles that react readily with this compound include:

-

Amines (Primary and Secondary): To form the corresponding N-substituted 2-(2-aminoethyl)pyridines.

-

Thiols: To generate 2-(2-(alkyl/arylthio)ethyl)pyridines.

-

Alcohols/Phenols: To produce ether linkages.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. 2-(2-Chloroethyl)pyridine hydrochloride serves as a crucial intermediate for synthesizing derivatives that are explored for various therapeutic applications.[3]

While specific drugs derived directly from this exact starting material are not extensively documented in readily available literature, its structural analogs, such as 2-(chloromethyl)pyridine, are widely used. For instance, these types of reagents are employed in the synthesis of compounds targeting kinases, which are enzymes deeply involved in cell signaling pathways.[3][7] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The workflow for utilizing such a building block in kinase inhibitor synthesis is conceptualized below.

Caption: Workflow for kinase inhibitor synthesis.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 2-(2-chloroethyl)pyridine hydrochloride is paramount to ensure laboratory safety.

GHS Hazard Information: Based on data for structurally similar compounds, it is classified as hazardous.[1][8]

-

Pictograms: GHS07 (Exclamation Mark)[5]

-

Hazard Statements:

Table 2: Handling and Safety Protocols

| Protocol | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, splash-proof safety goggles or a face shield, and a lab coat. | [6][8][9] |

| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [5][9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. | [4][9] |

| Spill Response | For small spills, dampen the solid material with water and transfer to a suitable container for disposal. Clean the area with soap and water. For larger spills, isolate the area and follow emergency procedures. | [6] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention. | [6][9] |

| First Aid (Skin) | Immediately wash affected skin with plenty of soap and water while removing contaminated clothing. Seek medical attention. | [6][9] |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately. | [8][9] |

| First Aid (Inhalation) | Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. | [8][9] |

Conclusion

2-(2-Chloroethyl)pyridine hydrochloride is a highly functionalized and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions makes it an ideal starting material for introducing the 2-pyridylethyl group into diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel chemical entities and potential therapeutic agents.

References

A comprehensive list of sources cited throughout this document.

- ChemScene. 4226-37-3 | 2-(2-Chloroethyl)pyridine hydrochloride.

- CAMEO Chemicals. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.

- PubChem. Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467.

- AChemBlock. 2-(2-chloroethyl)pyridine hydrochloride 97% | CAS: 4226-37-3.

- Ab Enterprises. 2-(2-Chloroethyl) Pyridine HCl.

- TCI Chemicals.

- Fisher Scientific.

- Benchchem. An In-depth Technical Guide to 2-(Chloromethyl)

- Benchchem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.

- TCI Chemicals. 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3.

Sources

- 1. Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bangchemicals.com [bangchemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-(2-chloroethyl)pyridine hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]

- 6. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

2-(2-Chloroethyl)pyridine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 2-(2-Chloroethyl)pyridine Hydrochloride: Synthesis, Properties, and Applications

Abstract

2-(2-Chloroethyl)pyridine hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing a reactive primary alkyl chloride, it serves as a versatile synthetic intermediate for introducing the 2-(pyridin-2-yl)ethyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive technical overview of its fundamental properties, a detailed, field-proven methodology for its synthesis, and an exploration of its reactivity and potential applications as an alkylating agent in pharmaceutical research. All protocols are presented with an emphasis on causality, safety, and reproducibility to ensure scientific integrity.

Introduction

In the landscape of pharmaceutical synthesis, pyridyl derivatives are indispensable building blocks due to their prevalence in biologically active molecules and their ability to modulate physicochemical properties such as solubility and receptor binding affinity. 2-(2-Chloroethyl)pyridine hydrochloride (CAS No: 4226-37-3) is a valuable reagent belonging to this class. It is the hydrochloride salt of 2-(2-chloroethyl)pyridine, which enhances its stability and handling characteristics compared to the free base.

The primary utility of this compound lies in its bifunctional nature: a nucleophilic pyridine ring and an electrophilic ethyl chloride side chain. The ethyl chloride group is a potent alkylating agent, susceptible to nucleophilic substitution, making it an ideal precursor for constructing carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This guide will detail the essential chemical data, propose a robust synthetic route, and discuss the practical applications of this important synthetic intermediate.

Physicochemical and Structural Properties

A precise understanding of a reagent's properties is the foundation of its effective use in synthesis. The key identifying and physical characteristics of 2-(2-Chloroethyl)pyridine hydrochloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-chloroethyl)pyridine;hydrochloride | [1] |

| Synonyms | Pyridine, 2-(2-chloroethyl)-, hydrochloride | [2] |

| CAS Number | 4226-37-3 | [2][3] |

| Molecular Formula | C₇H₉Cl₂N | [1][2] |

| Molecular Weight | 178.06 g/mol | [1][2] |

| Appearance | Solid (form may vary) | N/A |

| InChI Key | UCZKIFBRVWUSTF-UHFFFAOYSA-N | [4] |

Proposed Synthesis and Mechanism

While 2-(2-Chloroethyl)pyridine hydrochloride is commercially available, detailed preparations in peer-reviewed literature are not as common as for its analogues. A robust and logical synthetic pathway proceeds via a two-step sequence starting from the readily available precursor, 2-(2-hydroxyethyl)pyridine.

Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine The precursor alcohol is typically synthesized via the condensation of 2-methylpyridine (α-picoline) with formaldehyde.[5] This reaction leverages the acidity of the methyl protons adjacent to the pyridine ring.

Step 2: Chlorination of 2-(2-Hydroxyethyl)pyridine The hydroxyl group of 2-(2-hydroxyethyl)pyridine is converted to a chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂). This reaction is analogous to the well-established conversion of 3-(2-hydroxyethyl)pyridine to its corresponding chloride.[6] The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), releasing sulfur dioxide and hydrogen chloride gas. The final product is isolated as its hydrochloride salt.

The overall proposed synthetic workflow is illustrated below.

Caption: Proposed two-step synthesis of 2-(2-Chloroethyl)pyridine hydrochloride.

Reactivity and Applications in Drug Development

The synthetic utility of 2-(2-Chloroethyl)pyridine hydrochloride is rooted in its function as an alkylating agent . The terminal primary chloride is an excellent leaving group, readily displaced by a wide variety of nucleophiles.

Causality of Reactivity: The presence of the pyridinium hydrochloride makes the reagent highly polar and often soluble in polar organic solvents. For alkylation reactions, the free base, 2-(2-chloroethyl)pyridine, is typically generated in situ or used directly. The reaction requires a base to neutralize the generated HCl and to deprotonate the nucleophile, thereby increasing its reactivity.

Common transformations include:

-

N-Alkylation: Reaction with primary or secondary amines to form substituted ethylenediamines. This motif is central to numerous antihistamine drugs.

-

O-Alkylation: Reaction with alcohols or phenols to form pyridylethyl ethers.

-

S-Alkylation: Reaction with thiols to generate pyridylethyl thioethers.

This reactivity makes it a key building block for synthesizing complex molecules with potential therapeutic value.

Sources

- 1. Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-(2-Chloroethyl)pyridine hydrochloride | 4226-37-3 [chemicalbook.com]

- 4. 2-(2-Chloroethyl)pyridine hydrochloride | 4226-37-3 [sigmaaldrich.com]

- 5. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of 2-(2-Chloroethyl)pyridine Hydrochloride in Organic Solvents

Executive Summary

2-(2-Chloroethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-(2-Chloroethyl)pyridine hydrochloride. We will delve into the physicochemical principles governing its dissolution, present a qualitative solubility profile, and offer detailed, field-proven experimental protocols for the quantitative determination of its solubility. This document is intended to serve as a practical resource for scientists and researchers, enabling them to make informed decisions in their experimental design and process development.

Introduction to 2-(2-Chloroethyl)pyridine Hydrochloride

2-(2-Chloroethyl)pyridine hydrochloride is a pyridinium salt with the chemical formula C₇H₉Cl₂N and a molecular weight of 178.06 g/mol .[1][2] Its structure, comprising a pyridine ring, a chloroethyl side chain, and a hydrochloride salt, imparts a unique combination of polarity and reactivity. This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry, for the introduction of the 2-(pyridin-2-yl)ethyl moiety into target molecules.

Table 1: Physicochemical Properties of 2-(2-Chloroethyl)pyridine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂N | [1][2] |

| Molecular Weight | 178.06 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] (for a similar compound) |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Understanding the solubility of this compound is paramount for optimizing reaction conditions, preventing precipitation, and developing effective purification and isolation procedures.

Theoretical Principles of Solubility in Organic Solvents

The solubility of an ionic compound like 2-(2-Chloroethyl)pyridine hydrochloride in organic solvents is governed by the interplay of several factors, primarily the thermodynamics of the dissolution process. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. A more rigorous analysis involves considering the lattice energy of the solid, the solvation energy of the ions, and the entropy change upon dissolution.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Highly polar solvents are generally more effective at solvating the pyridinium and chloride ions, thus overcoming the crystal lattice energy of the salt.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding, particularly protic solvents like alcohols, can interact strongly with the chloride anion and the proton on the pyridinium nitrogen, enhancing solubility.

-

Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the oppositely charged ions in the solution, favoring dissolution.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH_soln). For most solids, the dissolution process is endothermic (ΔH_soln > 0), meaning solubility increases with temperature.[4][5] However, in some cases, the process can be exothermic (ΔH_soln < 0), leading to a decrease in solubility with increasing temperature.[4][5][6]

The presence of the hydrochloride salt significantly influences the solubility profile compared to its free base, 2-(2-chloroethyl)pyridine. The ionic nature of the hydrochloride generally leads to higher solubility in polar solvents and lower solubility in non-polar solvents.

Qualitative Solubility Profile

While quantitative solubility data for 2-(2-Chloroethyl)pyridine hydrochloride is not extensively reported in the literature, a qualitative assessment can be inferred from the behavior of similar compounds, such as 2-(chloromethyl)pyridine hydrochloride, and from fundamental chemical principles.

Table 2: Predicted Qualitative Solubility of 2-(2-Chloroethyl)pyridine Hydrochloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding and high polarity effectively solvate the ions. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | High dielectric constants and polarity favor ion solvation. A related compound is used in reactions with DMF.[7] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Moderate polarity may allow for some dissolution, but the lack of strong hydrogen bonding limits solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Insoluble | Lower polarity and inability to act as hydrogen bond donors result in poor solvation of the ionic salt. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to Low | Moderate polarity may allow for some solubility. |

| Esters | Ethyl Acetate | Low | Lower polarity limits its ability to dissolve the ionic compound. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature prevents effective solvation of the ions. |

It is crucial to note that this table provides an educated estimation. For any critical application, experimental determination of solubility is non-negotiable.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of a compound is the isothermal saturation method . This technique involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Isothermal Saturation Protocol

This protocol provides a step-by-step guide to determining the solubility of 2-(2-Chloroethyl)pyridine hydrochloride in a given organic solvent.

Materials:

-

2-(2-Chloroethyl)pyridine hydrochloride

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 2-(2-Chloroethyl)pyridine hydrochloride to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve a constant concentration.[8]

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 2-(2-Chloroethyl)pyridine hydrochloride.

Workflow for Isothermal Saturation Method

Caption: Isothermal saturation workflow for solubility determination.

Analytical Methods for Quantification

Accurate quantification of the dissolved 2-(2-Chloroethyl)pyridine hydrochloride is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity, specificity, and is well-suited for the analysis of pyridine derivatives.[9][10]

Hypothetical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) in an isocratic or gradient elution. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~254 nm).[11]

-

Injection Volume: 10 µL.

-

Quantification: A calibration curve should be prepared using standard solutions of 2-(2-Chloroethyl)pyridine hydrochloride of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique, suitable if the compound has a distinct UV absorbance and there are no interfering species in the solvent.[12]

Hypothetical UV-Vis Method:

-

Determine λ_max: Scan a dilute solution of 2-(2-Chloroethyl)pyridine hydrochloride in the chosen solvent across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). The pyridine ring typically exhibits absorbance around 254 nm.[11]

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λ_max. Plot a graph of absorbance versus concentration.

-

Analyze Sample: Measure the absorbance of the diluted, saturated solution at the λ_max.

-

Calculate Concentration: Use the equation of the line from the calibration curve (Beer-Lambert Law) to calculate the concentration of the sample.

Workflow for Analytical Quantification

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(2-chloroethyl)pyridine hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]

- 3. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to the Stability and Storage of 2-(2-Chloroethyl)pyridine Hydrochloride

Introduction

2-(2-Chloroethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. As a reactive bifunctional compound, featuring both a nucleophilic pyridine ring and an electrophilic chloroethyl side chain, its utility is vast. However, the very features that make it a valuable synthon also render it susceptible to degradation, impacting purity, reaction yield, and the safety profile of downstream products. This guide provides a comprehensive, in-depth analysis of the stability profile of 2-(2-Chloroethyl)pyridine hydrochloride and delineates scientifically grounded protocols for its optimal storage and handling. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity of this critical reagent.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior and establishing appropriate handling protocols.

| Property | Value | Source(s) |

| CAS Number | 4226-37-3 | [1][2] |

| Molecular Formula | C₇H₉Cl₂N | [1][2] |

| Molecular Weight | 178.06 g/mol | [1][2] |

| Appearance | Off-white to beige solid | [3] |

| Solubility | Soluble in water | [3][4] |

| Melting Point | Data not available; a related compound, 2-(Chloromethyl)pyridine hydrochloride (CAS 6959-47-3), has a melting point of 120-125°C. | [4][5] |

Chemical Stability and Degradation Profile

The stability of 2-(2-Chloroethyl)pyridine hydrochloride is not absolute; it is contingent upon its interaction with the surrounding environment. Several factors can compromise its integrity, leading to the formation of impurities that can complicate synthetic procedures and compromise final product quality.

Key Factors Influencing Stability

-

Moisture and Hydrolysis (Hygroscopicity): The hydrochloride salt form makes the compound significantly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is the most critical factor in its degradation. The absorbed water can act as a nucleophile, attacking the electrophilic carbon of the chloroethyl group, leading to hydrolysis. This reaction replaces the chlorine atom with a hydroxyl group, forming 2-(2-hydroxyethyl)pyridine hydrochloride as the primary degradation product. This impurity is often difficult to separate from the parent compound due to their similar polarities.

-

Temperature (Thermal Decomposition): While generally stable at ambient temperatures, elevated temperatures can accelerate degradation. Thermal decomposition can lead to the release of hazardous gases, including hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[3] Thermogravimetric analysis (TGA) is the recommended method for determining the precise onset of thermal decomposition.

-

Incompatible Materials: As a hydrochloride salt, the compound is acidic and should not be stored with strong bases, which could neutralize the salt and liberate the less stable free base. It is also incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[3]

Potential Degradation Pathway: Hydrolysis

The principal non-photolytic degradation pathway for 2-(2-Chloroethyl)pyridine hydrochloride in the presence of moisture is hydrolysis. The mechanism involves the nucleophilic substitution of the chloride by water.

Caption: Plausible hydrolysis degradation pathway.

Recommended Storage and Handling Procedures

Adherence to strict storage and handling protocols is non-negotiable for maintaining the long-term purity and stability of 2-(2-Chloroethyl)pyridine hydrochloride.

Optimal Storage Conditions

The primary objective of any storage strategy is to mitigate exposure to moisture, light, and heat. Different storage conditions may be appropriate depending on the intended duration of storage.

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Short-term (weeks): Store at room temperature (20-25°C).Long-term (months): Store at 2-8°C or frozen (-20°C). | Minimizes thermal degradation. Colder temperatures significantly slow the rate of hydrolytic degradation. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric moisture, directly inhibiting hydrolysis. Prevents potential oxidative degradation. | [4] |

| Container | Use a tightly sealed, opaque container (e.g., amber glass bottle with a secure cap). | Prevents ingress of moisture and air. Protects the compound from light-induced degradation. | [4] |

| Environment | Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents. | Ensures safety and prevents accidental reactions. A desiccator provides an excellent micro-environment. | [3] |

Safe Handling Practices

Due to its hazardous nature, appropriate personal protective equipment (PPE) and engineering controls are mandatory.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands and face thoroughly after handling.[3]

Experimental Protocols for Stability Assessment

To empirically validate the stability of a given batch of 2-(2-Chloroethyl)pyridine hydrochloride, a series of experiments should be conducted. These protocols are designed to be self-validating systems, providing clear, actionable data.

Forced Degradation Study Workflow

A forced degradation or stress testing study is essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[7][8]

Caption: Workflow for a forced degradation study.

Protocol 1: Hygroscopicity Assessment

This protocol quantifies the moisture uptake of the material under various relative humidity (RH) conditions. Dynamic Vapor Sorption (DVS) is the preferred method.[]

Objective: To determine the critical relative humidity and the extent of water sorption.

Methodology:

-

Sample Preparation: Place 5-15 mg of 2-(2-Chloroethyl)pyridine hydrochloride onto the DVS sample pan.

-

Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry baseline weight.

-

Sorption Cycle: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate. Record the mass change at each RH level.

-

Desorption Cycle: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass versus RH. The resulting sorption/desorption isotherm reveals the hygroscopic nature of the compound. A significant mass increase (e.g., >2% at 75% RH) indicates notable hygroscopicity.

Protocol 2: Thermal Stability Analysis (TGA/DSC)

This protocol identifies the temperature at which the compound begins to decompose and characterizes its melting behavior.[10]

Objective: To determine the onset of thermal decomposition and the melting point.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Place 5-10 mg of the sample into a TGA pan (platinum or alumina).

-

Heat the sample under an inert nitrogen atmosphere from ambient temperature to ~300°C at a controlled rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

-

-

Differential Scanning Calorimetry (DSC):

-

Seal 2-5 mg of the sample in a hermetic aluminum pan.

-

Heat the sample from ambient temperature to a temperature below the decomposition onset found by TGA (e.g., 200°C) at a controlled rate (e.g., 10 °C/min).

-

An endothermic peak will indicate the melting transition of the compound.

-

Protocol 3: Photostability Study (ICH Q1B Compliant)

This protocol assesses the stability of the compound under standardized light exposure conditions.[11][12]

Objective: To evaluate the propensity for photodegradation.

Methodology:

-

Sample Preparation:

-

Place a thin layer (e.g., <3 mm) of the solid compound in a chemically inert, transparent container (e.g., a quartz dish).

-

Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.

-

-

Light Exposure:

-

Place both the test sample and the dark control in a validated photostability chamber.

-

Expose the samples to a light source conforming to ICH Q1B Option II (cool white fluorescent and near-UV lamps).

-

The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (UVA).

-

-

Analysis:

-

After exposure, carefully collect and homogenize the samples.

-

Analyze both the exposed sample and the dark control using a validated, stability-indicating HPLC method.

-

-

Evaluation:

-

Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference standard.

-

A significant decrease in the main peak area or the appearance of new peaks in the exposed sample relative to the dark control indicates photosensitivity.

-

Conclusion

2-(2-Chloroethyl)pyridine hydrochloride is an indispensable chemical intermediate whose utility is directly tied to its purity. Its inherent susceptibility to degradation, primarily through hydrolysis driven by its hygroscopic nature, necessitates a rigorous and scientifically informed approach to its storage and handling. By implementing the conditions outlined in this guide—storing the compound in a cool, dry, dark environment under an inert atmosphere—and by adhering to safe handling protocols, researchers can effectively preserve its integrity. The experimental workflows provided offer a robust framework for validating the stability of any given batch, ensuring the reliability of experimental outcomes and the quality of manufactured products.

References

A complete list of references is provided below for verification and further reading.

-

ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ich.org. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). americanpharmaceuticalreview.com. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). pharmaguideline.com. [Link]

-

Kim, D., et al. (2023). Thermal Stability and Eutectic Point of Chloride-Based High-Temperature Molten Salt Energy Systems. MDPI. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Ibrahim, F., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health. [Link]

-

Experimental Investigation of Chloride Molten Salts for Thermal Energy Storage Applications. (n.d.). solarpaces.org. [Link]

-

Wang, K., et al. (2022). Thermal Stability Calculation and Experimental Investigation of Common Binary Chloride Molten Salts Applied in Concentrating Solar Power Plants. MDPI. [Link]

-

Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). jocpr.com. [Link]

-

Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). National Institutes of Health. [Link]

-

A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2020). researchgate.net. [Link]

-

Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). researchgate.net. [Link]

-

Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

-

Hygroscopicity Evaluation. (n.d.). CD Formulation. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ema.europa.eu. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]

-

PHOTOSTABILITY TESTING SEM I SEMINAR. (n.d.). Slideshare. [Link]

-

Photostability. (n.d.). IAGIM. [Link]

- Method for treating 2-chloro-5-chloromethyl pyridine production wastewater. (n.d.).

-

Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

- Synthetic method of 2-chloromethylpyridine hydrochloride. (n.d.).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(2-chloroethyl)pyridine hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]

- 3. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-Chloroethyl)pyridine Hydrochloride as an Alkylating Agent

Introduction

Alkylating agents represent a cornerstone class of molecules in pharmacology and toxicology, defined by their ability to introduce alkyl groups into various nucleophilic sites on biological macromolecules.[1][2] This covalent modification can profoundly disrupt cellular processes, a property harnessed in cancer chemotherapy to halt the proliferation of rapidly dividing tumor cells.[3][4] The reactivity and therapeutic efficacy of these agents are governed by their chemical structure, which dictates the formation of highly reactive electrophilic intermediates.[5]

This technical guide provides a detailed examination of the mechanism of action of 2-(2-Chloroethyl)pyridine hydrochloride, a monofunctional alkylating agent. While it serves as a key intermediate in the synthesis of pharmaceuticals like Betahistine, its inherent chemical reactivity provides a valuable model for understanding the fundamental principles of alkylation chemistry in a biological context.[6][7][8][9] We will dissect the activation pathway, the nature of the reactive intermediate, its interaction with biological targets, and the downstream cellular consequences. Furthermore, this guide presents detailed, field-proven methodologies for researchers to investigate and characterize the alkylating activity and cytotoxic effects of this and similar compounds.

Core Mechanism: From Latent Precursor to Potent Electrophile

The alkylating potential of 2-(2-Chloroethyl)pyridine is not intrinsic to the molecule as it exists in its hydrochloride salt form. Its activity is unlocked through a critical, pH-dependent intramolecular cyclization, a classic example of neighboring group participation.[10]

Step 1: Deprotonation and Activation

Under neutral or alkaline physiological conditions (pH ~7.4), the protonated pyridine nitrogen is deprotonated, freeing the lone pair of electrons on the nitrogen atom. This deprotonation is the essential first step, converting the molecule from a stable salt into its reactive free base form.

Step 2: Intramolecular Cyclization and Aziridinium Ion Formation

Once deprotonated, the nitrogen's lone pair executes an intramolecular nucleophilic attack on the adjacent carbon atom bearing the chlorine atom. This concerted reaction displaces the chloride ion and results in the formation of a highly strained, three-membered heterocyclic ring known as an aziridinium ion.[3][10][11] This process is kinetically favored and is the defining feature of chloroethylamine-based alkylating agents.[2]

The resulting aziridinium ion is a potent electrophile. The high degree of ring strain and the positive charge on the nitrogen atom make it highly susceptible to attack by nucleophiles, driving the subsequent alkylation reactions.[3][12][13]

Caption: Activation of 2-(2-Chloroethyl)pyridine to its reactive aziridinium ion.

Step 3: Nucleophilic Attack by Biological Macromolecules

The highly electrophilic aziridinium ion does not persist long in the cellular environment. It rapidly reacts with a wide array of biological nucleophiles.[10] Clinically, the most significant target for alkylating agents is DNA.[2][5]

-

DNA Alkylation: The most common site of alkylation on DNA is the N7 position of guanine, due to its high electron density and accessibility.[2][10] Other sites, including the N1 and N3 positions of adenine, N3 of cytosine, and the phosphate backbone, can also be targeted, though typically to a lesser extent.[2][14] This covalent modification of a DNA base creates a DNA adduct.

Caption: Alkylation of the N7 position of guanine by the aziridinium ion.

-

Protein Alkylation: Nucleophilic amino acid residues in proteins, such as cysteine (thiol group) and histidine (imidazole group), can also be alkylated. While DNA is the primary target for cytotoxicity, protein alkylation can lead to enzyme inactivation and disruption of other cellular functions.

Biological Consequences of DNA Alkylation

The formation of DNA adducts is not a benign event. It triggers a cascade of cellular responses aimed at repairing the damage, which, if overwhelmed, can lead to cell death.

-

DNA Damage Response (DDR): The cell's machinery recognizes the DNA adduct as a lesion. This activates complex signaling pathways, such as the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways, which attempt to excise the damaged base and restore the original DNA sequence.[5]

-

Replication and Transcription Inhibition: The bulky adduct can physically obstruct the progression of DNA and RNA polymerases, leading to stalled replication forks and incomplete transcription. This directly inhibits the synthesis of new DNA and proteins required for cell survival and division.[3]

-

DNA Strand Breaks: During the repair process, or as a consequence of replication fork collapse, single-strand and double-strand breaks can be introduced into the DNA.[2] While single-strand breaks are more common with monofunctional alkylators, their accumulation can be highly toxic.[15]

-

Cell Cycle Arrest and Apoptosis: If the DNA damage is too extensive to be repaired, the cell cycle will be arrested, typically at the G1/S or G2/M checkpoints, to prevent the propagation of damaged genetic material.[5] If the damage is irreparable, the cell will initiate a programmed cell death pathway (apoptosis) to eliminate itself.

Experimental Methodologies for Studying Alkylating Agents

To characterize the activity of 2-(2-Chloroethyl)pyridine hydrochloride, a series of in vitro and cell-based assays are required. The following protocols provide a robust framework for such an investigation.

Protocol 1: MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

| Parameter | Description |

| Principle | NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce MTT to insoluble formazan.[16] |

| Endpoint | Spectrophotometric measurement of formazan absorbance (540-590 nm) after solubilization.[19][20] |

| Controls | Vehicle control (e.g., DMSO), media-only blank, positive control (e.g., doxorubicin). |

| Output | IC50 value (concentration of agent that inhibits cell growth by 50%). |

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[16]

-

Compound Treatment: Prepare serial dilutions of 2-(2-Chloroethyl)pyridine hydrochloride in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17][19] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment media and add 100 µL of the diluted MTT solution to each well.[16]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[17]

-

Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.[20] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19]

-

Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.[16][19]

-

Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Alkaline Comet Assay for DNA Damage Detection

The single-cell gel electrophoresis, or Comet Assay, is a sensitive and widely used method for quantifying DNA damage, particularly single- and double-strand breaks, in individual cells.[21][22][23] Under alkaline electrophoresis conditions, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the tail is proportional to the level of DNA damage.[15][21]

| Parameter | Description |

| Principle | Damaged, fragmented DNA migrates further in an electric field than intact DNA.[21] |

| Endpoint | Fluorescence microscopy visualization and quantification of DNA in the "comet tail". |

| Controls | Vehicle control, positive control (e.g., H₂O₂, MMS).[21] |

| Output | Quantifiable metrics like % Tail DNA, Tail Moment, or Olive Tail Moment. |

Step-by-Step Methodology:

-

Cell Treatment: Treat cultured cells with varying concentrations of 2-(2-Chloroethyl)pyridine hydrochloride for a specified duration (e.g., 2-4 hours).

-

Cell Embedding: Harvest the cells and resuspend them in ice-cold PBS. Mix a small volume of the cell suspension (~10,000 cells) with molten low-melting-point agarose (at ~37°C) at a 1:10 ratio (v/v).[24] Immediately pipette 50-75 µL of this mixture onto a specially coated microscope slide (CometSlide™). Allow to solidify at 4°C for 10-30 minutes.[22]

-

Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[15][22] This step removes cell membranes and proteins, leaving behind DNA "nucleoids."[21]

-

DNA Unwinding: Gently remove the slides from the lysis buffer and place them in a horizontal electrophoresis tank. Fill the tank with cold, fresh alkaline electrophoresis buffer (pH > 13) and let the DNA unwind for 20-40 minutes.[15][21]

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~21-25 V) for 20-30 minutes in the cold.[21]

-

Neutralization and Staining: After electrophoresis, gently drain the buffer and neutralize the slides with a Tris buffer (pH 7.5). Dehydrate the slides in 70% ethanol and allow them to air dry.[22] Stain the DNA by adding a small volume of an intercalating dye (e.g., SYBR® Green I, propidium iodide) to the dried agarose.[22]

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Score at least 50-100 cells per sample.

Caption: Workflow for assessing cytotoxicity and DNA damage of an alkylating agent.

Conclusion

The mechanism of action of 2-(2-Chloroethyl)pyridine hydrochloride is a classic illustration of bioactivation, where a stable precursor is converted under physiological conditions into a highly reactive electrophile. The formation of the pyridylethyl aziridinium ion is the pivotal step, enabling the molecule to covalently modify critical cellular macromolecules. Its primary interaction with the N7 position of guanine in DNA leads to the formation of adducts that disrupt fundamental processes like replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The experimental protocols detailed herein provide a comprehensive framework for researchers to quantitatively assess both the cytotoxic potential and the genotoxic effects of this and other related alkylating agents, offering crucial insights for drug development and mechanistic toxicology.

References

-

Bio-protocol. (2021, August 20). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. [Link]

-

Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]

-

McGill Radiobiology. (2015, June 19). Comet Assay Protocol. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]

-

ResearchGate. (2025, September 13). Alkylating Agents. [Link]

-

Azqueta, A., et al. (2014). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 5, 288. [Link]

-

Cancers. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

-

PubMed. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone. [Link]

-

PubMed. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. [Link]

-

PubMed. (2000, November 1). Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones. [Link]

-

The Onyx Review. Exploiting Nucleophilic Attack in Chemotherapy. [Link]

-

ResearchGate. (2025, August 6). Versatile cell-based assay for measuring DNA alkylation damage and its repair. [Link]

-

AccessPharmacy. Cytotoxic Agents. [Link]

-

BrainKart. (2017, September 26). Alkylating Agents - Pharmacology of Cancer Chemotherapeutic Drugs. [Link]

-

Springer Nature Experiments. An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity. [Link]

-

JoVE. (2017, June 30). Video: Evaluating In Vitro DNA Damage Using Comet Assay. [Link]

- Google Patents. (2015). CN105175319A - Preparation method of betahistine hydrochloride.

-

ResearchGate. Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. [Link]

-

Oncohema Key. (2016, May 27). Alkylating Agents. [Link]

- Google Patents. (2020). CN111875537B - Betahistine synthesis method.

-

SciSpace. Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. [Link]

-

ResearchGate. (2025, August 7). A Modified Method for Obtaining Betahistine Hydrochloride. [Link]

-

Frontiers. (2014). Comet assay to measure DNA repair: approach and applications. [Link]

-

PubMed. (2010, April 8). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. [Link]

-

MDPI. (2020). Alkylative Aziridine Ring-Opening Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. brainkart.com [brainkart.com]

- 3. mdpi.com [mdpi.com]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. CN105175319A - Preparation method of betahistine hydrochloride - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. onyxreview.agnesscott.org [onyxreview.agnesscott.org]

- 13. Alkylative Aziridine Ring-Opening Reactions [mdpi.com]

- 14. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 16. clyte.tech [clyte.tech]

- 17. broadpharm.com [broadpharm.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. static.igem.wiki [static.igem.wiki]

- 21. bio-protocol.org [bio-protocol.org]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]

Spectroscopic Profile of 2-(2-Chloroethyl)pyridine Hydrochloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Chloroethyl)pyridine hydrochloride (C₇H₉Cl₂N), a key intermediate in pharmaceutical synthesis and materials science. In the absence of a complete set of publicly available experimental spectra for this specific salt, this guide synthesizes foundational spectroscopic principles and data from analogous compounds to present a robust, predictive profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting experimental data and guiding synthetic strategies.

Introduction to 2-(2-Chloroethyl)pyridine Hydrochloride

2-(2-Chloroethyl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a chloroethyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a versatile reagent. Its structure combines the aromaticity of the pyridine ring with the reactivity of an alkyl chloride, rendering it a valuable building block for introducing the 2-pyridylethyl moiety into larger molecules. Understanding its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for 2-(2-Chloroethyl)pyridine hydrochloride. The subsequent sections provide a detailed rationale for these predictions.

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | Pyridinium Protons: 8.0 - 9.0 ppm; -CH₂- (adjacent to ring): ~3.5 ppm; -CH₂- (adjacent to Cl): ~4.0 ppm |

| Multiplicity | Pyridinium: Doublets, Triplets; -CH₂- groups: Triplets | |

| ¹³C NMR | Chemical Shift (δ) | Pyridinium C2: ~152 ppm; Pyridinium C6: ~148 ppm; Pyridinium C4: ~140 ppm; Pyridinium C3, C5: ~125-128 ppm; -CH₂- (adjacent to ring): ~35 ppm; -CH₂- (adjacent to Cl): ~42 ppm |

| IR | Wavenumber (cm⁻¹) | ~3000-2800 (C-H stretch, pyridinium); ~1630-1450 (C=C, C=N stretch); ~750-800 (C-H out-of-plane bend); ~700-600 (C-Cl stretch) |

| MS (EI) | Molecular Ion (M⁺) | m/z 141/143 (free base, ~3:1 ratio) |

| Key Fragments | m/z 106 (loss of HCl); m/z 93 (pyridinium ethyl cation); m/z 78 (pyridine radical cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-Chloroethyl)pyridine hydrochloride, a suitable solvent would be deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as these can dissolve the salt and provide a stable signal.[1][2]

¹H NMR Spectroscopy

The protonation of the pyridine nitrogen significantly influences the electronic environment of the ring protons, causing them to shift downfield compared to the free base due to the increased electron-withdrawing nature of the positively charged nitrogen.[3][4]

-

Pyridinium Protons (δ 8.0 - 9.0 ppm): Four distinct signals are expected for the aromatic protons. The proton ortho to the nitrogen (at C6) will be the most deshielded. The signals will appear as doublets and triplets, reflecting the coupling between adjacent protons.

-

Ethyl Protons (-CH₂CH₂Cl): The two methylene groups will appear as two distinct triplets due to coupling with each other.

-

-CH₂- adjacent to the pyridine ring (δ ~3.5 ppm): This methylene group is shielded relative to its neighbor.

-

-CH₂- adjacent to the chlorine atom (δ ~4.0 ppm): The electronegative chlorine atom deshields these protons, causing a downfield shift.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Pyridinium Carbons (δ 125 - 152 ppm): Five signals are expected in the aromatic region. The carbon atom adjacent to the nitrogen (C2) will be the most deshielded, with a predicted chemical shift of around 152 ppm.[5] The other ring carbons will have shifts consistent with substituted pyridinium rings (C6: ~148 ppm, C4: ~140 ppm, C3 & C5: ~125-128 ppm).

-

Ethyl Carbons (δ 35 - 42 ppm):

-

-CH₂- adjacent to the pyridine ring (δ ~35 ppm): This carbon will be more shielded.

-